3-Chloro-4-(3-oxomorpholin-4-yl)benzoic acid
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Overview
Description
3-Chloro-4-(3-oxomorpholin-4-yl)benzoic acid is a chemical compound with the molecular formula C11H10ClNO4 It is characterized by the presence of a chloro group, a morpholinone ring, and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-(3-oxomorpholin-4-yl)benzoic acid can be achieved through several synthetic routes. One common method involves the reaction of 3-chlorobenzoic acid with morpholine in the presence of a suitable catalyst. The reaction typically proceeds under reflux conditions with an appropriate solvent such as toluene or ethanol. The product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-(3-oxomorpholin-4-yl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl or other functional groups.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a wide range of functionalized benzoic acid derivatives.
Scientific Research Applications
3-Chloro-4-(3-oxomorpholin-4-yl)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Chloro-4-(3-oxomorpholin-4-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-4-hydroxybenzoic acid: Similar in structure but with a hydroxyl group instead of the morpholinone ring.
4-(3-Chloropyridin-2-yl)benzoic acid: Contains a pyridine ring instead of the morpholinone ring.
3-(3-Oxomorpholin-4-yl)benzoic acid: Lacks the chloro group present in 3-Chloro-4-(3-oxomorpholin-4-yl)benzoic acid.
Uniqueness
This compound is unique due to the presence of both a chloro group and a morpholinone ring, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C11H10ClNO4 |
---|---|
Molecular Weight |
255.65 g/mol |
IUPAC Name |
3-chloro-4-(3-oxomorpholin-4-yl)benzoic acid |
InChI |
InChI=1S/C11H10ClNO4/c12-8-5-7(11(15)16)1-2-9(8)13-3-4-17-6-10(13)14/h1-2,5H,3-4,6H2,(H,15,16) |
InChI Key |
MMHHNXOSVLDIOH-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC(=O)N1C2=C(C=C(C=C2)C(=O)O)Cl |
Origin of Product |
United States |
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